(1E)-1-(9H-fluoren-2-yl)ethanone oxime
Description
Significance of Fluorene-Based Compounds in Contemporary Chemical Science
Fluorene (B118485), a polycyclic aromatic hydrocarbon, and its derivatives are cornerstone materials in various scientific disciplines. The rigid, planar structure of the fluorene nucleus imparts valuable electronic and photophysical properties, making these compounds integral to the development of advanced materials. In materials science, fluorene-based polymers are prized for their high thermal stability and exceptional optical and electrical properties, leading to their use in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. researchgate.net
Furthermore, the fluorene scaffold is a privileged structure in medicinal chemistry. Numerous fluorene derivatives have been investigated and developed for a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. nih.govorganic-chemistry.org The biological activity of these compounds is often attributed to the ability of the planar fluorene ring system to intercalate with DNA or interact with enzyme active sites. The versatility of the fluorene core allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile.
The Oxime Functional Group: Fundamental Structure, Reactivity, and Stereoisomerism in Organic Chemistry
The oxime functional group, characterized by the R1R2C=N-OH moiety, is a versatile and highly reactive entity in organic chemistry. Oximes are typically synthesized through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). researchgate.net Their chemical behavior is rich and varied, encompassing nucleophilic and electrophilic properties, as well as the ability to undergo rearrangements and cycloaddition reactions.
A key feature of oximes derived from unsymmetrical ketones, such as (1E)-1-(9H-fluoren-2-yl)ethanone, is the potential for stereoisomerism. The C=N double bond restricts rotation, leading to the existence of (E) and (Z) isomers. The determination of the specific stereochemistry is crucial as it can significantly influence the compound's physical properties and biological activity. mdpi.com The stereochemical configuration of oximes is known to play a critical role in the activity of pharmaceutical ingredients. mdpi.com
Contextualization of (1E)-1-(9H-fluoren-2-yl)ethanone Oxime within Advanced Fluorene and Oxime Chemistry
This compound integrates the characteristic properties of both the fluorene core and the oxime functional group. The fluorene moiety provides a robust, photoactive, and biologically relevant scaffold, while the oxime group introduces a site for further chemical modification and potential biological interactions. The "(1E)" designation specifies the stereochemistry about the C=N double bond, indicating a particular spatial arrangement of the substituents.
The synthesis of this compound would logically proceed through a two-step process: the acylation of fluorene to produce 1-(9H-fluoren-2-yl)ethanone, followed by oximation. The Friedel-Crafts acylation of fluorene is a common method to introduce a ketone functional group. nih.gov The subsequent reaction of the ketone with hydroxylamine hydrochloride in the presence of a base would yield the desired oxime. nih.gov
Overview of Academic Research Trajectories for this compound and Analogous Derivatives
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for analogous fluorene-oxime derivatives can provide valuable insights into its potential applications and areas of scientific investigation.
Research into fluorene derivatives bearing oxime or oxime ether functionalities has largely been driven by the pursuit of new therapeutic agents. For instance, various fluorene-based compounds have been synthesized and evaluated for their antimicrobial and anticancer properties. nih.govorganic-chemistry.org The introduction of an oxime group can modulate the lipophilicity and electronic properties of the parent fluorene molecule, potentially enhancing its interaction with biological targets.
Furthermore, the oxime functional group serves as a versatile synthetic handle for the creation of more complex molecules. The Beckmann rearrangement of ketoximes, for example, provides a pathway to amides, which are fundamental building blocks in organic synthesis and medicinal chemistry. organic-chemistry.org The reactivity of the oxime's hydroxyl group also allows for the synthesis of a wide array of oxime ethers, which have been explored for their diverse biological activities. nyxxb.cn
Table 1: Key Chemical Entities and Their Significance
| Compound/Functional Group | Significance in this compound |
| 9H-Fluorene | Provides a rigid, planar, and photoactive core structure. It is a well-established scaffold in materials science and medicinal chemistry. |
| Ethanone (B97240) | The precursor ketone group that is converted to the oxime. Its position on the fluorene ring influences the molecule's overall shape and electronic properties. |
| Oxime | A versatile functional group that introduces reactivity and the potential for stereoisomerism. It can participate in various chemical transformations and may contribute to biological activity. |
| (1E)-stereoisomer | Specifies the geometric arrangement around the C=N double bond, which can have a significant impact on the compound's physical and biological properties. |
Table 2: Potential Research Applications of Fluorene-Oxime Derivatives
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Development of novel antimicrobial and anticancer agents. | The fluorene core is a known pharmacophore, and the oxime group can modulate biological activity and provide sites for further derivatization. nih.govorganic-chemistry.org |
| Materials Science | Synthesis of new polymers and organic electronic materials. | Fluorene derivatives are known for their favorable optoelectronic properties. The oxime group could be used to create cross-linked or functionalized polymers. researchgate.net |
| Organic Synthesis | Use as a versatile intermediate for the synthesis of other complex molecules. | The oxime group can undergo various chemical transformations, such as the Beckmann rearrangement, to produce other valuable functional groups. organic-chemistry.org |
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[1-(9H-fluoren-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10(16-17)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,17H,9H2,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZPUDOAVIELNU-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Derivatization of 1e 1 9h Fluoren 2 Yl Ethanone Oxime
Precursor Synthesis: Methodologies for 1-(9H-fluoren-2-yl)ethanone
The synthesis of the key precursor, 1-(9H-fluoren-2-yl)ethanone, is a critical first step. The primary method for its preparation is the Friedel-Crafts acylation of 9H-fluorene.
Synthetic Routes to Substituted Fluorene (B118485) Ethanones
The Friedel-Crafts acetylation of 9H-fluorene is a well-established and effective method for producing mono- and diacetyl-9H-fluorenes. ruc.dk The reaction typically employs acetyl chloride as the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). ruc.dk The selectivity and reactivity of this reaction are significantly influenced by various factors, including solvent polarity, reaction temperature, and duration. ruc.dkresearchgate.net
Monoacetylation of 9H-fluorene in solvents like chloroalkanes and nitromethane (B149229) predominantly yields a mixture of 2-acetyl-9H-fluorene and 4-acetyl-9H-fluorene, with the 2-substituted isomer being the major product. ruc.dkresearchgate.net When carbon disulfide is used as the solvent, 2,7-diacetyl-9H-fluorene can also be formed in smaller quantities. ruc.dk For the exclusive synthesis of 2,7-diacetyl-9H-fluorene in high yields, an excess of both acetyl chloride and aluminum chloride at reflux temperature in solvents like dichloroethane or carbon disulfide is employed. ruc.dk
The choice of catalyst and reaction conditions can direct the substitution pattern. For instance, using ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) as catalysts also favors the formation of 2-acyl-9H-fluorenes. ruc.dk The reaction conditions can be tabulated as follows for clarity:
| Catalyst | Acylating Agent | Solvent | Major Product(s) | Ref |
| AlCl₃ | Acetyl Chloride | Chloroalkanes, Nitromethane | 2-Acetyl-9H-fluorene, 4-Acetyl-9H-fluorene | ruc.dk |
| AlCl₃ | Acetyl Chloride | Carbon Disulfide | 2-Acetyl-9H-fluorene, 4-Acetyl-9H-fluorene, 2,7-Diacetyl-9H-fluorene | ruc.dk |
| AlCl₃ (excess) | Acetyl Chloride (excess) | Dichloroethane, Carbon Disulfide | 2,7-Diacetyl-9H-fluorene | ruc.dk |
| FeCl₃, ZnCl₂ | Acylating Agents | Not specified | 2-Acyl-9H-fluorenes | ruc.dk |
Formation of (1E)-1-(9H-fluoren-2-yl)ethanone Oxime
The conversion of the ketone precursor to the desired oxime is typically achieved through condensation with a hydroxylamine (B1172632) derivative.
Oximation Reaction Protocols (e.g., Hydroxylamine Hydrochloride Condensation)
The most common method for the synthesis of oximes is the condensation of an aldehyde or ketone with hydroxylamine hydrochloride. researchgate.netias.ac.inresearchgate.netnih.gov This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid released and to generate the free hydroxylamine nucleophile. researchgate.net Various bases and catalysts have been employed to facilitate this transformation, including potassium carbonate, sodium acetate, and alumina. researchgate.net The reaction can be performed under solvent-free conditions or in various solvents, with methanol (B129727) being a common choice. researchgate.netresearchgate.net
For instance, the reaction of an aldehyde or ketone with hydroxylamine hydrochloride can be catalyzed by a mixture of copper sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) under solvent-free conditions, leading to high yields. researchgate.netthieme-connect.com Another efficient method involves using potassium carbonate in methanol, which generates potassium methoxide (B1231860) in situ, aiding in the formation of free hydroxylamine. researchgate.net The general reaction is as follows:
R₂C=O + NH₂OH·HCl → R₂C=NOH + H₂O + HCl
Stereoselective Synthesis and Control of (E)/(Z) Isomerism in Oxime Formation
The formation of oximes from unsymmetrical ketones can result in a mixture of (E) and (Z) stereoisomers. thieme-connect.com The control of stereoselectivity is a significant aspect of oxime synthesis. pku.edu.cn The ratio of the isomers can be influenced by reaction conditions such as temperature and the choice of catalyst. thieme-connect.com
Several methods have been developed to achieve stereoselective synthesis of oximes. For example, the use of specific catalysts like a combination of CuSO₄ and K₂CO₃ can provide high stereoselectivity in the oximation of aldehydes and ketones. thieme-connect.com In many cases, the (E) isomer is thermodynamically more stable and can be obtained from the (Z) form through methods like the hydrochloride method or by purification using column chromatography. thieme-connect.com It has been reported that treating a mixture of (E) and (Z) isomers with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of the (E) isomer as an immonium complex, which upon neutralization yields the pure (E) isomer. google.com
Advanced Derivatization of this compound and Related Fluorene Oximes
Further functionalization of the oxime group opens avenues for creating a diverse library of compounds.
O-Alkylation Reactions for Oxime Ether Formation
A key derivatization strategy for oximes is O-alkylation to form oxime ethers. researchgate.netjocpr.com This transformation is typically achieved by reacting the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. jocpr.com Common bases used for this purpose include potassium hydroxide (B78521) and potassium carbonate. jocpr.comuv.mx The reaction is often carried out in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). jocpr.comuv.mx
One-pot synthesis methods have also been developed where the oxime is generated in situ from the corresponding carbonyl compound and hydroxylamine hydrochloride, followed by the addition of a base and an alkylating agent. jocpr.com For example, a mixture of an aldehyde or ketone, hydroxylamine hydrochloride, an alkyl bromide, and anhydrous potassium carbonate in THF can yield the corresponding oxime ether in good yields. jocpr.com
Visible-light-promoted O-H functionalization of oximes with diazo esters presents a green and sustainable method for oxime ether formation, proceeding under mild, catalyst- and additive-free conditions. sci-hub.se
Synthesis of N-Vinyl Nitrones from Fluorenone Oxime Derivatives via Copper-Mediated Coupling
A significant derivatization pathway for fluorenone oxime involves its conversion into N-vinyl nitrones. These compounds are valuable synthetic intermediates, known for undergoing unique rearrangement and addition reactions beyond the typical [3+2] cycloaddition reactivity associated with nitrones.
A key method for this transformation is a copper-mediated coupling reaction between a fluorenone oxime and a vinyl boronic acid. Research has demonstrated that N-vinyl nitrones derived from fluorenone can be effectively prepared through this approach. The reaction facilitates the formation of a new carbon-nitrogen bond, linking the vinylic group to the nitrogen atom of the oxime.
The general synthetic scheme involves treating the fluorenone oxime with a suitable vinyl boronic acid in the presence of a copper catalyst. This process has been shown to be effective for producing a range of structurally and electronically diverse N-vinyl nitrones. Once synthesized, these fluorenone-derived N-vinyl nitrones can undergo further transformations; for instance, thermal rearrangements can yield spiroisoxazolines, while treatment with alkynes can lead to the formation of fluorene-tethered isoxazoles.
Formation of Complex Oxime-Containing Fluorene Scaffolds (e.g., O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives)
Expanding the complexity of the fluorene-oxime scaffold can be achieved by targeting the oxime's hydroxyl group. One notable example is the synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives, which combine the fluorene tricycle with carbamoyl (B1232498) and oximinic functionalities, creating molecules with potential pharmacological applications.
The synthesis of these complex derivatives is typically a two-step process. The first step involves the preparation of the precursor, 9H-fluoren-9-one oxime, which is synthesized by refluxing 9-fluorenone (B1672902) with hydroxylamine hydrochloride in a solvent such as methanol. nih.gov
In the second step, the newly formed 9H-fluoren-9-one oxime is reacted with various arylisocyanates. nih.gov This reaction is generally carried out by refluxing the two components in an anhydrous solvent like tetrahydrofuran (THF). The isocyanate group reacts with the hydroxyl group of the oxime to form a carbamate (B1207046) linkage, resulting in the desired O-aryl-carbamoyl-oxymino-fluorene derivative. This modular approach allows for the introduction of different aryl groups, enabling the tuning of the molecule's properties.
| Compound ID | R Group | Systematic Name |
| 1a | -C₆H₅ | 9-(Phenylcarbamoyloxymino)fluorene |
| 1b | -C₆H₄(CH₃)(3) | 9-((3-Methyl-phenyl)carbamoyloximino)fluorene |
| 1c | -C₆H₄(Cl)(3) | 9-((3-Chloro-phenyl)carbamoyloxymino)fluorene |
| 1d | -C₆H₄(Cl)₂(3,4) | 9-((3,4-Dichloro-phenyl)carbamoyloxymino)fluorene |
This table showcases derivatives synthesized from 9H-fluoren-9-one oxime.
Mechanochemical Synthesis Approaches for Oxime Derivatives
In recent years, mechanochemistry has emerged as a powerful green chemistry tool, often eliminating the need for bulk solvents and reducing reaction times. The synthesis of oximes from carbonyl compounds is well-suited to this approach. Mechanochemical methods, such as grinding or ball-milling, provide the energy required to initiate and sustain the reaction in a solid or near-solid state.
The general procedure for the mechanochemical synthesis of oximes involves grinding a carbonyl compound (an aldehyde or ketone) with hydroxylamine hydrochloride in the presence of a solid base, such as sodium hydroxide or sodium carbonate. asianpubs.orgrsc.org This solvent-free method is highly efficient, proceeds rapidly at room temperature, and often results in high yields of the corresponding oxime. nih.gov
This versatile and environmentally friendly technique is applicable to a wide range of substrates, including aromatic and aliphatic carbonyls with various functional groups. rsc.orgresearchgate.net While specific studies on the mechanochemical synthesis of this compound are not extensively detailed, the established success of this method for other ketones suggests its high potential as a rapid and sustainable alternative to traditional solvent-based refluxing methods. researchgate.netresearchgate.net
Incorporation into Poly-functionalized Molecular Architectures (e.g., Fluorene-containing Fluorophores)
The fluorene-oxime scaffold serves as a valuable building block for the construction of larger, poly-functionalized molecular architectures with tailored optical and electronic properties. The inherent fluorescence of the fluorene core makes it a desirable component in the design of advanced materials like organic fluorophores and polymers for optoelectronic applications.
The oxime group can be used as a reactive handle to link the fluorene unit to other molecular components or to polymer backbones. For example, fluorene units functionalized with oxime groups have been used to construct acceptor units in donor-acceptor (D-A) type conjugated polymers. These polymers are designed for use in organic solar cells, where the electronic properties of the fluorene-oxime component can be tuned to achieve wide bandgaps and low-lying HOMO levels, which are desirable for efficient photovoltaic devices.
Furthermore, the fluorene core itself is a key element in many high-performance fluorophores, particularly for applications in two-photon fluorescence microscopy (2PFM) and bioimaging. By incorporating heterocyclic rings and other functional groups onto the fluorene backbone, researchers can create chromophores with large two-photon absorption (2PA) cross-sections. The synthetic strategies often involve multi-step reactions where a functionalized fluorene is coupled with other aromatic or heterocyclic systems. The resulting complex molecules exhibit enhanced optical properties suitable for advanced photonics applications, including targeted biological imaging and optical data storage.
Advanced Structural Elucidation and Spectroscopic Analysis
Elucidation of Molecular and Supramolecular Structure via X-ray Crystallography
While a single-crystal X-ray diffraction study for (1E)-1-(9H-fluoren-2-yl)ethanone oxime has not been reported, analysis of analogous structures provides significant insight into its likely molecular and supramolecular characteristics. The fluorene (B118485) portion of the molecule can be understood by examining the crystal structure of fluoren-9-one oxime, and the ethanone (B97240) oxime side chain can be modeled based on various reported (E)-1-(aryl)ethanone oxime structures.
The geometry of the fluorene moiety is expected to be largely planar and rigid. Data from related fluorene structures indicate typical aromatic C-C bond lengths and internal bond angles consistent with sp² hybridization.
For the (E)-ethanone oxime side chain, crystallographic data from compounds like (E)-1-(4-aminophenyl)ethanone oxime reveal characteristic bond lengths for the C=N oxime double bond and the N-O single bond. nih.govresearchgate.net The geometry around the C=N bond is planar, enforcing the distinct (E) or (Z) stereochemistry.
Table 1: Representative Bond Lengths and Angles from Analogous Structures
| Feature | Bond/Angle | Typical Value | Source Compound Example |
|---|---|---|---|
| Oxime Moiety | C=N | ~1.29 Å | 11H-Indeno[1,2-b]quinoxalin-11-one Oxime nih.gov |
| N-O | ~1.39 Å | 11H-Indeno[1,2-b]quinoxalin-11-one Oxime nih.gov | |
| C-C(methyl) | ~1.49 Å | (E)-1-(4-Aminophenyl)ethanone oxime nih.govresearchgate.net | |
| C(aryl)-C(oxime) | ~1.49 Å | E-1-(2,4,6-trimethylphenyl)ethanone oxime cdnsciencepub.com | |
| C-N-O | ~112° | 11H-Indeno[1,2-b]quinoxalin-11-one Oxime nih.gov | |
| C(aryl)-C-N | ~115° | (E)-1-(4-Aminophenyl)ethanone oxime nih.govresearchgate.net | |
| C(methyl)-C-N | ~124° | (E)-1-(4-Aminophenyl)ethanone oxime nih.govresearchgate.net | |
| Fluorene Moiety | Aromatic C-C | 1.38 - 1.44 Å | Fluoren-9-one oxime |
| C-C (bridge) | ~1.48 Å | Fluoren-9-one oxime | |
| Aromatic C-C-C | 117 - 122° | Fluoren-9-one oxime |
Data is compiled from representative structures and may vary slightly between different molecules.
The 9H-fluorene ring system is known to be essentially planar. In the case of the parent fluoren-9-one oxime, the fluorene system and the oxime group's non-hydrogen atoms are nearly coplanar.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
While an experimental NMR spectrum for this compound is not published, a predicted spectrum can be constructed from data for the fluorene nucleus and various aryl ethanone oximes. chemicalbook.comuv.mx Such an analysis is fundamental for confirming the connectivity and stereochemistry of the molecule in solution.
The designation "(1E)" specifies the stereochemistry of the oxime's C=N double bond, where the hydroxyl group and the fluorenyl group are on opposite sides. This configuration is typically determined and confirmed using NMR spectroscopy.
In ¹H NMR, the chemical shift of the oxime hydroxyl proton (N-OH) often appears as a sharp singlet in the range of δ 11-14 ppm in a solvent like DMSO-d₆. mdpi.comresearchgate.net The presence of both (E) and (Z) isomers in a sample would typically result in two distinct N-OH signals. mdpi.com
Furthermore, Nuclear Overhauser Effect (NOE) experiments are definitive in assigning stereochemistry. For the (E) isomer, irradiation of the methyl protons would be expected to show an NOE enhancement to the nearest aromatic proton on the fluorene ring (H-3), whereas for the (Z) isomer, an enhancement would be seen with the oxime hydroxyl proton. researchgate.net
In ¹³C NMR, the chemical shift of the methyl carbon provides another diagnostic tool. The methyl carbon in (E)-ethanone oximes generally resonates further downfield compared to the corresponding (Z) isomer. researchgate.net
The substitution pattern on the fluorene ring can be unequivocally determined by ¹H and ¹³C NMR. The C₂ symmetry of an unsubstituted fluorene results in a simple spectrum. However, substitution at the 2-position, as in the title compound, breaks this symmetry, leading to a more complex pattern with distinct signals for each proton and carbon.
¹H NMR:
Methylene (B1212753) Protons (H-9): A characteristic singlet around δ 3.8-4.0 ppm is expected for the two protons at the 9-position. chemicalbook.com
Aromatic Protons: Eight distinct signals are expected for the aromatic protons. Protons H-1 and H-3 will appear as doublets, coupled to each other. H-4 will be a doublet coupled to H-5. H-8 will be a doublet coupled to H-7. The remaining protons (H-5, H-6, H-7) will likely appear as multiplets (triplets or doublets of doublets). The substitution at C-2 would cause a downfield shift for the adjacent protons H-1 and H-3 relative to unsubstituted fluorene.
¹³C NMR:
Methylene Carbon (C-9): A signal around δ 37 ppm is characteristic of the methylene bridge carbon.
Aromatic Carbons: Twelve distinct signals are expected for the 12 aromatic carbons. The carbon bearing the ethanone oxime substituent (C-2) would be significantly shifted downfield. The connectivity can be confirmed using 2D NMR experiments like HSQC and HMBC, which correlate proton and carbon signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Fluorene Moiety
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| 1 | ~7.9 | ~120 | d |
| 2 | - | ~135-140 | - |
| 3 | ~7.7 | ~122 | d |
| 4 | ~7.8 | ~120 | d |
| 5 | ~7.4 | ~127 | t |
| 6 | ~7.3 | ~127 | t |
| 7 | ~7.6 | ~125 | d |
| 8 | ~7.8 | ~120 | d |
| 9 | ~3.9 | ~37 | s |
Predicted shifts are estimates based on unsubstituted fluorene and general substituent effects. Actual values may vary.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
The FT-IR spectrum of the precursor, 2-acetylfluorene (B1664035), reveals key vibrational frequencies that are expected to be largely retained in the oxime derivative. nih.gov The characteristic aromatic C-H stretching vibrations of the fluorene ring system would appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically produce a series of sharp bands between 1600 and 1450 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the ketone group in 2-acetylfluorene is observed around 1680 cm⁻¹. nih.gov
Upon conversion to the oxime, this C=O band would disappear and be replaced by characteristic absorptions for the C=N and O-H groups. The C=N stretching vibration of an oxime typically appears in the 1690-1640 cm⁻¹ region. The O-H stretching of the oxime group is expected to produce a broad band in the 3400-3100 cm⁻¹ range, with its position and broadness being sensitive to hydrogen bonding. The N-O stretching vibration is generally observed in the 960-930 cm⁻¹ region.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The aromatic C=C bonds of the fluorene moiety would be expected to produce strong Raman signals. The symmetric vibrations of the fluorene skeleton would also be prominent. The C=N stretch of the oxime group would also be Raman active.
Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H (oxime) | Stretching | 3400-3100 (broad) | Medium (FT-IR) |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| C=N (oxime) | Stretching | 1690-1640 | Medium |
| Aromatic C=C | Stretching | 1600-1450 | Strong (Raman), Medium (FT-IR) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for the unambiguous determination of a compound's elemental composition through the precise measurement of its molecular mass. For this compound, with a molecular formula of C₁₅H₁₃NO, the calculated exact mass is 223.0997 g/mol . HRMS would be able to confirm this with a high degree of accuracy, typically to within a few parts per million.
For this compound, the molecular ion peak (M⁺) would be expected at m/z 223. The fragmentation is likely to proceed through several key pathways. Loss of a hydroxyl radical (•OH) from the oxime group would lead to a fragment at m/z 206. Cleavage of the N-O bond could also occur. Alpha-cleavage next to the C=N bond could result in the loss of a methyl radical (•CH₃), giving a fragment at m/z 208. A more significant fragmentation would likely involve the loss of the entire ethanone oxime side chain, leading to the stable fluorenyl cation or related fragments around m/z 165.
Table 2: Predicted HRMS Data and Fragmentation for this compound
| Ion | Proposed Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺• | C₁₅H₁₃NO | 223.0997 | Molecular Ion |
| [M - •OH]⁺ | C₁₅H₁₂N | 206.0964 | Loss of hydroxyl radical |
| [M - •CH₃]⁺ | C₁₄H₁₀NO | 208.0757 | Loss of methyl radical |
UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Visible spectroscopy is employed to study the electronic transitions within a molecule, providing information about its chromophoric properties. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the extensive π-conjugated system of the fluorene ring.
The parent compound, fluorene, exhibits strong absorption in the UV region. It typically shows absorption bands around 260 nm, with a more intense and structured band appearing around 300 nm. aatbio.com These absorptions are attributed to π → π* transitions within the aromatic system.
Table 3: Predicted UV-Visible Absorption Data for this compound
| Transition | Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 250-350 | Fluorene ring system and C=N |
Reaction Mechanisms and Chemical Transformations
Investigation of the Oxime Group's Nucleophilic Reactivity
The oxime functional group (-C=N-OH) is a key determinant of the molecule's reactivity, imbuing it with significant nucleophilic potential. This reactivity is central to its utility in various chemical transformations, particularly those involving electrophilic centers.
Oximes are recognized as potent nucleophiles, a characteristic often attributed to the "α-effect." This phenomenon describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom (the α-atom) bearing a lone pair of electrons. In the case of an oxime, the nitrogen atom's nucleophilicity is amplified by the adjacent oxygen atom's non-bonding electrons. This proximity allows for stabilization of the transition state during a nucleophilic attack, thereby lowering the activation energy and increasing the reaction rate beyond what would be predicted by basicity (pKa) alone. nih.gov The magnitude of the α-effect is influenced by factors such as the solvent and the specific structure of the nucleophile. nih.gov
The enhanced nucleophilicity of oximes is critically important in the context of their reaction with organophosphorus (OP) compounds. OP compounds, which include certain pesticides and nerve agents, act by irreversibly inhibiting the enzyme acetylcholinesterase (AChE) through phosphorylation of a serine residue in the enzyme's active site.
Oximes can function as reactivators of this inhibited enzyme. The mechanism involves a direct nucleophilic attack by the oxime's nitrogen or, more commonly, the deprotonated oximate anion, on the phosphorus atom of the OP-AChE conjugate. nih.govnih.gov This attack displaces the serine residue, regenerating the active enzyme and forming a new phosphonylated oxime, which is then released. nih.gov The efficacy of this reactivation is dependent on the specific structures of both the oxime and the organophosphorus compound. While a particular oxime may be effective against one type of OP inhibitor, it may be less effective against another.
The nucleophilic strength of the oxime group can be significantly increased through deprotonation. The removal of the acidic hydroxyl proton by a base generates the corresponding oximate anion (-C=N-O⁻). This anion is a substantially more powerful nucleophile than the neutral oxime due to its increased electron density and charge. In many reaction mechanisms, including the reactivation of inhibited AChE, the oximate is the primary active species. Therefore, controlling the pH of the reaction medium is a critical strategy for modulating and maximizing the nucleophilic reactivity of oxime-containing compounds.
Rearrangement Reactions of Fluorene (B118485) Oxime Scaffolds
The rigid, polycyclic structure of the fluorene backbone provides a unique scaffold for complex molecular rearrangements. Derivatives of fluorenone oxime, a structurally related precursor, have been shown to undergo novel thermal and catalyzed transformations that lead to diverse heterocyclic products. nih.gov
Research has demonstrated that N-vinyl nitrones derived from fluorenone oxime serve as versatile intermediates for sophisticated rearrangement reactions. acs.orgacs.org These nitrones can be synthesized via a copper-mediated coupling of fluorenone oxime with vinyl boronic acids. nih.govacs.org Once formed, these intermediates can undergo distinct reaction pathways depending on the conditions.
Thermal Rearrangement: Upon heating, fluorenone N-vinyl nitrones undergo thermal rearrangement to yield spiroisoxazolines. acs.orgacs.org This process provides access to complex spirocyclic heterocyclic systems. acs.org
Catalyzed Rearrangement: In the presence of electron-deficient alkynes, the fluorenone N-vinyl nitrones engage in a cyclization and elimination process to furnish fluorene-tethered isoxazoles. acs.orgacs.org
The yields of these transformations vary based on the specific substituents on the vinyl group of the nitrone precursor, as illustrated in the following table.
| N-Vinyl Nitrone Precursor | Reaction Condition | Product Type | Yield (%) |
|---|---|---|---|
| Fluorenone N-(1-phenylvinyl)nitrone | Toluene, 120 °C | Spiroisoxazoline | 75 |
| Fluorenone N-(1-(4-methoxyphenyl)vinyl)nitrone | Toluene, 120 °C | Spiroisoxazoline | 85 |
| Fluorenone N-(1-(4-chlorophenyl)vinyl)nitrone | Toluene, 120 °C | Spiroisoxazoline | 73 |
| Fluorenone N-(1-phenylvinyl)nitrone | Dimethyl acetylenedicarboxylate, CH₂Cl₂, 25 °C | Fluorene-tethered Isoxazole | 85 |
The reactivity of these fluorenone-based N-vinyl nitrones is notably different from that of traditional nitrones, which typically undergo [3+2] cycloaddition reactions. acs.orgacs.org In this fluorene system, the electrophilic fluorenyl carbon does not participate in such cycloadditions. acs.org This unique reactivity allows for the formation of spiroisoxazolines and isoxazoles, which are not typically accessible directly from nitrone precursors. acs.org
Another fundamental rearrangement reaction available to oximes is the Beckmann rearrangement. wikipedia.orglibretexts.org This acid-catalyzed reaction converts an oxime into a substituted amide or a lactam in the case of cyclic oximes. wikipedia.org The mechanism is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by a concerted migration of the alkyl or aryl group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of this intermediate yields the final amide product. This classic transformation represents a potential, though distinct, reaction pathway for fluorene oxime scaffolds under acidic conditions. nih.gov
Oxidative Transformations and Radical Chemistry Involving Fluorene Oximes
The oxidation of oximes, including those with a fluorene core, opens pathways to highly reactive intermediates that are pivotal in synthetic chemistry. These transformations often involve single-electron transfer processes, leading to the formation of radical species that can undergo a variety of subsequent reactions.
Iron(III) Porphyrin-Catalyzed Oxidation Processes
Iron(III) porphyrins are well-established catalysts that mimic the activity of heme enzymes like cytochrome P450. nih.govmdpi.com These complexes are effective in catalyzing the oxidation of various organic substrates. nih.govmdpi.com In the context of fluorene oximes, iron(III) porphyrin catalysts, particularly those with electron-withdrawing fluorine substituents, can facilitate oxidation reactions. nih.govmdpi.com The catalytic cycle typically involves the formation of a high-valent iron-oxo species, which acts as the primary oxidant. mdpi.com This species can abstract a hydrogen atom from the oxime's hydroxyl group, initiating the formation of an iminoxy radical. dntb.gov.ua The efficiency of these catalysts is often enhanced by the electronic properties of the porphyrin ligand; fluorinated porphyrins, for instance, increase the Lewis acidity of the iron center, thereby boosting catalytic activity. mdpi.commdpi.com
Formation and Reactivity of Iminoxy Radical Intermediates
The oxidation of oximes readily generates iminoxy radicals (also known as oxime radicals), which are key intermediates in a range of synthetic transformations. dntb.gov.uaresearchgate.netbeilstein-journals.org These radicals exhibit delocalization of the unpaired electron between the nitrogen and oxygen atoms. nih.gov The formation of an iminoxy radical from a fluorene oxime derivative via an iron-catalyzed process sets the stage for several reaction pathways. Iminoxy radicals can participate in intermolecular reactions, such as hydrogen atom abstraction or addition to double bonds, and intramolecular reactions, which are particularly useful for constructing cyclic structures. dntb.gov.uanih.gov The subsequent reactivity is dictated by the structure of the radical and the reaction conditions, potentially leading to C-O or C-N bond formation. nih.gov The stability and reactivity of the iminoxy radical can be influenced by steric and electronic factors of the substituents on the fluorene ring system. researchgate.net
Intermolecular Electrophilic O-Amination Reactions Utilizing Fluorenone Oxime Derivatives as Reagents
Fluorenone oxime derivatives can be converted into effective electrophilic aminating agents for reactions with nucleophiles like alcohols. ariel.ac.ilnih.govbiu.ac.il By converting the hydroxyl group of the oxime into a good leaving group, such as a tosylate or mesylate, the nitrogen atom becomes susceptible to nucleophilic attack. ariel.ac.ilnih.gov This strategy has been successfully applied to the O-amination of various alcohols. ariel.ac.il
The reaction typically proceeds by treating an alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as the nucleophile, attacking the electrophilic nitrogen of the fluorenone oxime tosylate or mesylate, resulting in the formation of an O-alkyl oxime ether. ariel.ac.ilbiu.ac.il The reaction is sensitive to steric hindrance in the alcohol substrate, and the rate can be enhanced by the presence of structural features like aromatic rings or double bonds in the alcohol. ariel.ac.ilnih.gov
Below is a table summarizing the O-amination of various alcohols using fluorenone oxime mesylate.
| Alcohol Substrate | Product (Oxime Ether) Yield |
| Benzyl alcohol | >80% |
| Allyl alcohol | High Yield (Specific % not stated) |
| Ethanol | Low Yield |
| Cyclopentanol | Low Yield |
| Data derived from studies on fluorenone oxime derivatives under specific laboratory conditions. ariel.ac.il |
Hydrolysis Reactions of Oxime Ethers to O-Alkylhydroxylamines
The oxime ethers synthesized through the electrophilic O-amination process serve as stable intermediates that can be hydrolyzed to yield O-alkylhydroxylamines. ariel.ac.il These products are valuable building blocks in medicinal and agricultural chemistry. google.com The hydrolysis is typically achieved by heating the oxime ether in the presence of a strong inorganic acid, such as hydrochloric acid (HCl), often in a co-solvent like acetic acid. ariel.ac.ilwikipedia.org This process cleaves the C=N bond of the oxime ether, liberating the corresponding ketone (in this case, fluorenone) and the desired O-alkylhydroxylamine, which is often isolated as its hydrochloride salt. ariel.ac.il
This two-step sequence—O-amination followed by hydrolysis—provides a robust method for the synthesis of O-substituted hydroxylamines from alcohols. ariel.ac.ilgoogle.com
| Oxime Ether Precursor | Hydrolysis Product | Isolated Yield |
| Fluorenone oxime-O-benzyl ether | O-Benzylhydroxylamine hydrochloride | 60% |
| Fluorenone oxime-O-allyl ether | O-Allylhydroxylamine hydrochloride | 65% |
| Yields based on the hydrolysis of fluorenone oxime ethers. ariel.ac.il |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Molecular Geometry and Electronic Structure
Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric characteristics of molecules.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic structure of molecules in their ground state. nih.gov For a molecule like (1E)-1-(9H-fluoren-2-yl)ethanone oxime, DFT calculations, often employing functionals such as B3LYP or M06 with basis sets like 6-311G(d,p), can predict key structural parameters. nih.govresearchgate.net These calculations involve finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.
The process begins with an initial guess of the molecular geometry, which is then iteratively refined to minimize the total electronic energy. The final optimized structure provides data on bond lengths, bond angles, and dihedral angles. While specific computational data for this compound is not available, the table below presents typical optimized geometric parameters for a structurally related aromatic oxime, 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, calculated using the B3LYP/6-311G(d,p) level of theory. researchgate.net This data serves as a representative example of the geometric parameters that would be expected for the title compound.
Table 1: Representative Optimized Geometric Parameters for an Aromatic Oxime Derivative Data based on a structurally analogous compound.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=N | 1.293 | C-C=N | 115.8 |
| N-O | 1.386 | C=N-O | 112.3 |
| C-C (Aromatic) | 1.395 - 1.420 | Aromatic C-C-C | 118.0 - 122.0 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which is crucial for structural elucidation.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. scirp.org Calculations can provide theoretical chemical shifts that, when compared with experimental spectra, help in the assignment of signals to specific atoms within the molecule. nih.gov Computational protocols have been developed to achieve high accuracy, often with errors of less than 4 ppm for certain nuclei. nih.gov
Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield harmonic frequencies that are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. core.ac.uk The predicted frequencies and their corresponding vibrational modes (e.g., stretching, bending) aid in the interpretation of experimental spectra. researchgate.net
The following tables provide representative predicted spectroscopic data for analogous aromatic oxime systems.
Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts Illustrative data for analogous aromatic systems.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.0 - 8.5 | 120 - 140 |
| CH₃ | 2.0 - 2.5 | 15 - 25 |
| C=N | - | 150 - 160 |
| N-OH | 9.0 - 11.0 | - |
Table 3: Representative Predicted Vibrational Frequencies Illustrative data for analogous aromatic oxime systems.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H stretch | ~3300 | Stretching of the oxime hydroxyl group |
| Aromatic C-H stretch | 3000 - 3100 | Stretching of C-H bonds on the fluorene (B118485) ring |
| C=N stretch | 1620 - 1650 | Stretching of the carbon-nitrogen double bond |
| Aromatic C=C stretch | 1450 - 1600 | Ring stretching vibrations of the fluorene moiety |
| N-O stretch | 930 - 960 | Stretching of the nitrogen-oxygen single bond |
Analysis of Frontier Molecular Orbitals and Electron Density Distributions
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system, while the LUMO is likely distributed over the ethanone (B97240) oxime moiety, particularly the C=N bond. mdpi.comresearchgate.net
The Molecular Electrostatic Potential (MEP) surface is another useful tool derived from computational calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). bhu.ac.in For the title compound, the oxygen and nitrogen atoms of the oxime group would be expected to be regions of negative potential, while the hydroxyl proton would be a site of positive potential.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally.
Elucidation of Reaction Pathways and Energy Barriers
By mapping the potential energy surface (PES) of a reaction, computational methods can identify the lowest energy path from reactants to products. nih.gov This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate. smu.edu The energy difference between the reactants and the transition state is the activation energy barrier, which is a key determinant of the reaction rate.
For reactions involving this compound, such as its synthesis from the corresponding ketone and hydroxylamine (B1172632), DFT calculations can model the step-by-step mechanism. This includes the initial nucleophilic attack, subsequent proton transfers, and final dehydration step. acs.org The calculated energy profile can reveal the rate-determining step of the reaction.
Rationalization of Stereoselectivity in Oxime Synthesis and Reactions
Oximes can exist as E and Z stereoisomers, and their synthesis often yields one isomer preferentially. Computational modeling is an excellent tool for understanding the origins of this stereoselectivity. pku.edu.cn The (1E) configuration of the title compound indicates that the hydroxyl group and the fluoren-2-yl group are on opposite sides of the C=N double bond.
To rationalize this preference, DFT calculations can be used to model the transition states leading to both the E and Z isomers. nih.gov By comparing the activation energies for the two competing pathways, the model can predict which isomer should be formed faster. Factors influencing this selectivity include steric hindrance between bulky substituents and subtle electronic interactions, which can be quantified through computational analysis. incatt.nl For instance, the steric repulsion between the fluorene moiety and the hydroxyl group in the transition state leading to the Z isomer would likely be higher than in the transition state for the E isomer, thus favoring the formation of this compound.
Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods
No computational studies detailing the intermolecular interactions and crystal packing of this compound were found.
Quantification of Hydrogen Bonding and π-π Stacking Contributions
Specific quantitative data on hydrogen bonding and π-π stacking contributions for this compound is not available. However, analysis of a different isomer, Fluoren-9-one oxime, reveals key structural interactions in its crystal lattice. In this related compound, molecules are connected by O—H⋯N hydrogen bonds. nih.govnih.gov Additionally, these chains exhibit π–π stacking interactions between the fluorene ring systems with a measured interplanar distance of 3.347 (2) Å. nih.govnih.govresearchgate.net Such interactions are fundamental in the self-assembly of aromatic compounds, but the specific energies and geometric parameters for this compound remain uninvestigated.
Solvatochromic Studies and Excited State Properties
There is no published research on the solvatochromic properties, changes in excited-state dipole moments, or charge transfer phenomena specifically for this compound.
Studies on other fluorene derivatives, such as 2-amino-7-isocyanofluorene, have demonstrated clear solvatochromic behavior, where the absorption and emission spectra shift in response to solvent polarity. mdpi.com This behavior is attributed to intramolecular charge transfer (ICT) between electron-donating and electron-withdrawing groups on the fluorene core. mdpi.com While the ethanone oxime group on the fluorene scaffold could potentially lead to interesting photophysical properties, experimental and computational data to confirm and quantify these effects for the specified compound are absent from the literature.
Molecular Docking and Molecular Recognition Studies
No molecular docking or molecular recognition studies featuring this compound as a ligand were identified. The parent ketone, 2-Acetylfluorene (B1664035), is a known compound, but its oxime derivative does not appear in studies focusing on chemical binding modes with biological targets. oakwoodchemical.com
Molecular docking has been employed to study other classes of oximes, such as new steroidal oxime derivatives, to investigate their potential as antitumor agents by estimating their interactions with targets like estrogen receptor α and β-tubulin. mdpi.com Similarly, various fluorene derivatives have been subjects of docking studies to explore their therapeutic potential. However, the specific binding modes and molecular recognition capabilities of this compound have not been reported.
Advanced Applications in Chemical Science and Materials Engineering
Role as Versatile Intermediates in Complex Organic Synthesis
Oximes derived from fluorene (B118485) ketones are valuable intermediates in organic synthesis. The parent compound, fluoren-9-one oxime, has been utilized as a starting material for the synthesis of various bioactive compounds. nih.govresearchgate.net The oxime group is a versatile functional group that can be converted into other functionalities or can participate in cyclization reactions to form heterocyclic systems. For instance, fluorenyl-hydrazonothiazole derivatives have been synthesized from fluorenone via a thiosemicarbazide (B42300) intermediate, demonstrating the utility of the fluorene carbonyl precursor in building complex heterocyclic structures. mdpi.com
The structure of (1E)-1-(9H-fluoren-2-yl)ethanone oxime, featuring the oxime group attached to an acetylfluorene (B8371469) core, presents similar synthetic potential. The oxime moiety can be hydrolyzed back to the ketone, reduced to an amine, or undergo rearrangement reactions like the Beckmann rearrangement. These transformations allow for the introduction of nitrogen-containing functional groups and the extension of the molecular framework, making it a valuable building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.
Applications in Analytical Chemistry
The inherent fluorescence of the fluorene ring system makes its derivatives, including this compound, excellent candidates for developing sensitive and selective analytical tools.
Fluorene-based molecules have been successfully designed as chemosensors for detecting metal ions. nih.gov For example, a fluorene derivative incorporating an oxaaza macrocycle was shown to exhibit high sensitivity and selectivity for Zinc (Zn²⁺) ions through significant changes in its absorption and fluorescence spectra. nih.govnih.gov The complexation between the sensor and the metal ion follows a 1:1 stoichiometry, with binding constants in the range of (2–3)·10⁵ M⁻¹. nih.govnih.gov Although this specific example is not an oxime, it demonstrates the principle that the fluorene scaffold can be functionalized with specific binding sites to create effective metal ion probes. The oxime group in this compound, with its nitrogen and oxygen atoms, could potentially act as a coordination site for certain metal ions, suggesting its applicability in this area.
A significant application of fluorene oximes in analytical chemistry is the development of fluorescent probes for detecting harmful environmental pollutants. A study reported the first-time use of a 9-fluorenone (B1672902) oxime-based fluorescent probe for the direct detection of chlorpyrifos (B1668852), a highly toxic organophosphate pesticide. mdpi.com
In this system, the 9-fluorenone oxime (FLOX) is first deprotonated with a base. The resulting oximate anion then performs a nucleophilic attack on the chlorpyrifos molecule. mdpi.com This reaction leads to a substantial change in the fluorescence properties of the fluorene core, enabling the sensitive detection of the pesticide. mdpi.com The method demonstrated excellent performance in detecting chlorpyrifos in acetonitrile (B52724) and was successfully applied to water samples. mdpi.com This approach is notable because it overcomes the stability issues often associated with enzyme-based sensors. mdpi.com
| Parameter | Value | Matrix |
|---|---|---|
| Linearity (R²) | 0.98 | Acetonitrile |
| Concentration Range | 350 to 6980 µg/L | Acetonitrile |
| Limit of Detection (LOD) | 15.5 µg/L | Acetonitrile |
| Limit of Detection (LOD) in Water | 114 µg/L | Water Sample |
Future Research Directions and Emerging Opportunities
Development of Novel, Sustainable, and Highly Selective Synthetic Routes
The future synthesis of (1E)-1-(9H-fluoren-2-yl)ethanone oxime and its derivatives will likely focus on improving efficiency, selectivity, and sustainability. Current synthetic approaches to similar fluorenyl ketones and their subsequent oximation can be resource-intensive.
Future research should prioritize the development of catalytic systems that minimize waste and energy consumption. For instance, the use of heterogeneous catalysts for the Friedel-Crafts acylation of fluorene (B118485) could offer advantages in terms of catalyst recovery and reuse. Similarly, exploring milder and more environmentally benign conditions for the oximation of 2-acetylfluorene (B1664035) would be a significant advancement. Traditional methods often rely on hydroxylamine (B1172632) hydrochloride with a base, and future routes could explore enzyme-catalyzed or metal-catalyzed processes that proceed under neutral conditions with higher atom economy. nsf.govnumberanalytics.com
A potential area of investigation is the direct C-H functionalization of the fluorene ring to introduce the acetyl group, followed by in-situ oximation. This would represent a highly efficient, step-economical approach. Furthermore, the development of flow chemistry processes for the synthesis of this compound could enable safer, more scalable, and highly controlled production. numberanalytics.com
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Key Features | Potential Advantages | Research Focus |
| Traditional Two-Step | Friedel-Crafts acylation followed by oximation. | Well-established chemistry. | Optimization of catalysts and reaction conditions for sustainability. |
| Catalytic C-H Acylation | Direct introduction of the acetyl group onto the fluorene ring. | Higher atom economy, reduced waste. | Development of selective and robust catalysts. |
| One-Pot Synthesis | Combination of acylation and oximation in a single reaction vessel. | Increased efficiency, reduced purification steps. | Design of compatible catalytic systems. |
| Flow Chemistry | Continuous synthesis in a microreactor. | Enhanced safety, scalability, and process control. | Reactor design and optimization of reaction parameters. |
Exploration of Understudied Reaction Pathways and Reactivity Profiles
The reactivity of the oxime group in this compound presents numerous opportunities for exploration. The Beckmann rearrangement, a classic reaction of oximes, could be investigated to produce N-substituted fluorenyl amides, which are valuable synthons in organic and medicinal chemistry. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The stereospecificity of this rearrangement, with the migrating group being anti-periplanar to the leaving group on the nitrogen, could be exploited for the synthesis of specific amide isomers. wikipedia.org
The photochemistry of fluorene-based oximes is another promising yet underexplored area. The N-O bond in oximes is known to be photolabile, and its cleavage can generate iminyl radicals. nsf.govresearchgate.netmdpi.com The study of the photochemical behavior of this compound could lead to novel methods for generating fluorenyl-containing radicals, which could be utilized in polymerization reactions or for the synthesis of complex nitrogen-containing heterocycles. researchgate.net
Furthermore, the participation of the fluorene C-2 substituted oxime in cycloaddition reactions could be a fruitful avenue of research. The C=N bond of the oxime could potentially act as a dienophile or a dipolarophile, enabling the construction of novel fused-ring systems incorporating the fluorene scaffold.
Table 2: Potential Reaction Pathways for this compound
| Reaction Pathway | Potential Products | Significance and Research Direction |
| Beckmann Rearrangement | N-(9H-fluoren-2-yl)acetamide | Access to novel fluorenyl amides for materials and pharmaceutical applications. wikipedia.orgmasterorganicchemistry.com |
| Photochemical N-O Cleavage | Fluorenyl-containing iminyl radicals | Development of new photoinitiators and radical-based synthetic methodologies. researchgate.netmdpi.com |
| Cycloaddition Reactions | Fused heterocyclic systems | Synthesis of complex, polycyclic aromatic compounds with unique electronic properties. |
| Metal-Catalyzed Cross-Coupling | Functionalized fluorenyl imines | Creation of extended π-conjugated systems for electronic materials. |
Advanced Computational Studies for Predictive Design and Mechanistic Insights
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and photophysical properties of the molecule. mdpi.com Such studies are crucial for designing derivatives with tailored optical and electronic characteristics for applications in organic electronics. mdpi.com
Molecular simulations can provide insights into the conformational preferences of the oxime group relative to the fluorene ring, which can influence its reactivity and intermolecular interactions. For instance, computational studies on related fluorenone oximes have elucidated the planarity of the molecule and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govresearchgate.net Similar investigations on the 2-substituted isomer would be highly valuable.
Mechanistic studies of potential reactions, such as the Beckmann rearrangement or photochemical radical generation, can be performed using computational methods. These studies can help to elucidate transition states, reaction barriers, and the influence of substituents on the reaction pathways, thereby enabling the rational design of more efficient and selective transformations.
Expansion of Applications in Niche Chemical and Materials Technologies
The unique combination of the fluorene and oxime moieties suggests a range of potential applications in specialized areas of chemistry and materials science. The high fluorescence quantum yield and thermal stability of many fluorene derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells. acs.orgrsc.orgrsc.orgresearchgate.net The introduction of the oxime group at the C-2 position could modulate the electronic properties of the fluorene core, potentially leading to new materials with improved charge transport and emission characteristics. rsc.orgrsc.org
The nitrogen and oxygen atoms of the oxime group can act as coordination sites for metal ions, suggesting that this compound could be developed as a ligand for the synthesis of novel metal complexes with interesting catalytic or photoluminescent properties. Moreover, its derivatives could serve as sensitive and selective fluorescent chemosensors for the detection of specific metal ions or anions. researchgate.netnih.govglobethesis.com
In the field of bioimaging, the fluorene scaffold is known for its excellent photophysical properties, making it a valuable component of fluorescent probes. elsevierpure.comresearchgate.net The oxime functionality could be further derivatized to attach biomolecules, leading to the development of targeted fluorescent labels for cellular imaging. The versatility of the fluorene molecule, with its multiple active positions for functionalization, opens the door to a wide array of tailored probes. elsevierpure.comresearchgate.net
Table 3: Potential Niche Applications for this compound and its Derivatives
| Application Area | Key Properties and Rationale | Future Research Direction |
| Organic Electronics | High fluorescence, thermal stability, and tunable electronic properties of the fluorene core. mdpi.comacs.org | Synthesis of polymers and small molecules for use in OLEDs and organic photovoltaics. rsc.orgrsc.orgresearchgate.net |
| Chemical Sensing | Coordination ability of the oxime group and fluorescent nature of the fluorene moiety. researchgate.netnih.gov | Development of selective and sensitive fluorescent sensors for environmental and biological analytes. globethesis.com |
| Bioimaging | Excellent photostability and high quantum yield of fluorene-based fluorophores. elsevierpure.comresearchgate.net | Design and synthesis of targeted fluorescent probes for advanced microscopy techniques. |
| Coordination Chemistry | Ligating capability of the oxime functional group. | Synthesis and characterization of novel metal-organic frameworks and coordination complexes. |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing (1E)-1-(9H-fluoren-2-yl)ethanone oxime, and how should data interpretation be approached?
- Methodology : Use a combination of 1H/13C NMR to confirm the oxime configuration (E/Z isomerism) and fluorenyl substituent positions. IR spectroscopy (C=N stretch near 1640–1620 cm⁻¹) and mass spectrometry (electron ionization) can validate molecular fragmentation patterns . Cross-reference with NIST spectral libraries for oxime derivatives to resolve ambiguities .
- Advanced Tip : For crystallographic confirmation, employ single-crystal X-ray diffraction, as demonstrated for structurally related fluorenyl ketones .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation, as inferred from safety data for analogous oximes .
- Emergency Measures : In case of exposure, follow protocols for hydroxylamine derivatives: rinse eyes with water for ≥15 minutes; wash skin with soap and water .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound across different experimental batches?
- Analysis Framework :
- Step 1 : Verify solvent purity and instrument calibration (e.g., NMR deuterated solvents, MS ionization parameters) .
- Step 2 : Compare with NIST’s electron ionization mass spectra for ethanone derivatives to identify artifacts from degradation or impurities .
- Case Study : Degradation of organic compounds during prolonged experiments (e.g., 9-hour data collection) can alter spectral profiles; stabilize samples with cooling .
Q. What synthetic challenges arise in optimizing the yield of this compound, and how can they be mitigated?
- Synthesis Optimization :
- Route : Adapt Friedel-Crafts acylation methods used for fluoro-phenyl ethanones , substituting fluorenyl precursors.
- Challenges : Steric hindrance from the fluorenyl group may reduce acylation efficiency. Use Lewis acids (e.g., AlCl₃) in anhydrous conditions and monitor reaction progress via TLC.
- Reference : Patent WO2005-080337A1 details oxime formation via hydroxylamine hydrochloride in ethanol under reflux .
Q. How should researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?
- Experimental Design :
- Conditions : Prepare buffered solutions (pH 2–12) and incubate the oxime at 25°C and 40°C.
- Analysis : Quantify degradation via HPLC-UV, tracking the disappearance of the oxime peak and emergence of hydrolysis byproducts (e.g., ketone).
- Precaution : Control temperature rigorously to avoid confounding thermal degradation .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Modeling Approach :
- Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to predict frontier molecular orbitals (HOMO-LUMO) and charge distribution.
- Validation : Compare computed IR spectra with experimental data to refine force-field parameters .
Q. How can contradictory biological activity data for this oxime derivative be reconciled in pharmacological studies?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
